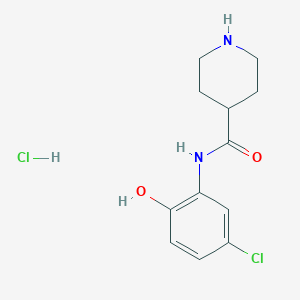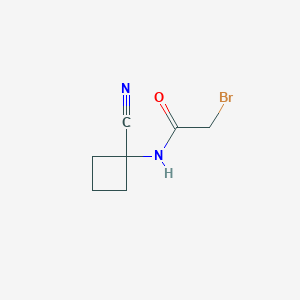
2-bromo-N-(1-cyanocyclobutyl)acetamide
Overview
Description
2-bromo-N-(1-cyanocyclobutyl)acetamide is an organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a cyclobutyl ring attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-bromo-N-(1-cyanocyclobutyl)acetamide typically involves the reaction of 1-cyanocyclobutylamine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{1-cyanocyclobutylamine} + \text{bromoacetyl bromide} \rightarrow \text{this compound} ]
The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
2-bromo-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can yield a corresponding N-substituted acetamide.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents used in these reactions include bases like triethylamine, reducing agents like LiAlH4, and various nucleophiles depending on the desired substitution .
Scientific Research Applications
2-bromo-N-(1-cyanocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-cyanocyclobutyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and cyano group are key functional groups that contribute to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-(1-cyanocyclobutyl)acetamide include other cyanoacetamide derivatives and bromoacetamides. Some examples are:
2-cyano-N-acetamide: Lacks the bromine atom and cyclobutyl ring, making it less reactive in certain substitution reactions.
N-bromoacetamide: Contains a bromine atom but lacks the cyano and cyclobutyl groups, limiting its applications in heterocyclic synthesis.
2-cyano-N-(1-cyclopropyl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring, which may affect its reactivity and biological activity.
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-bromo-N-(1-cyanocyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQDRECXJDDCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


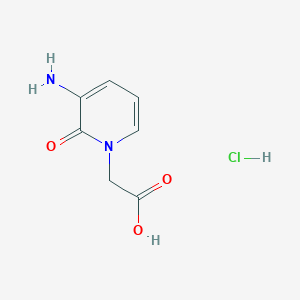
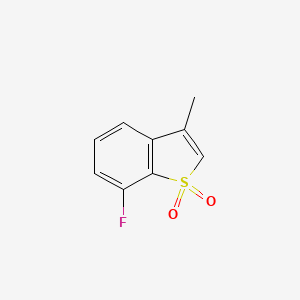
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)
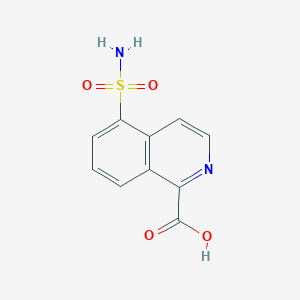

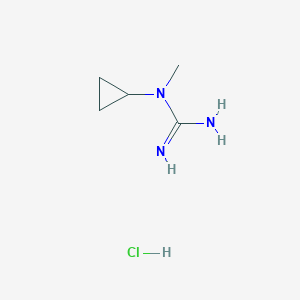
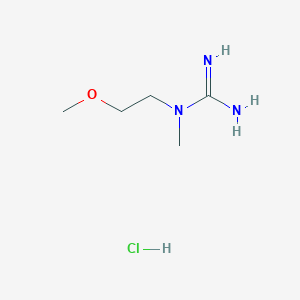
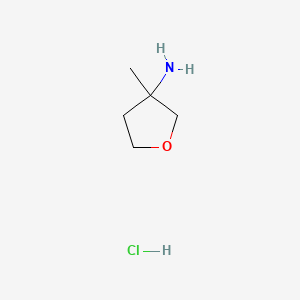

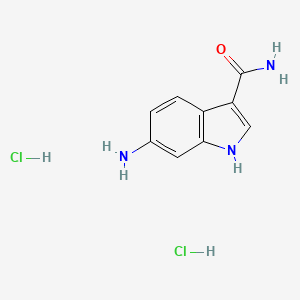
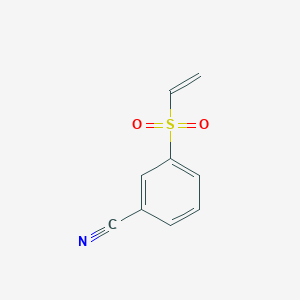
![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
